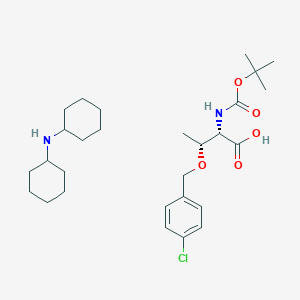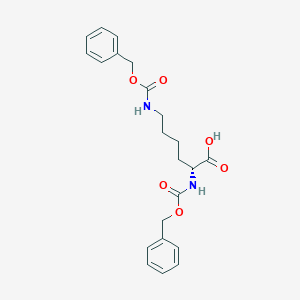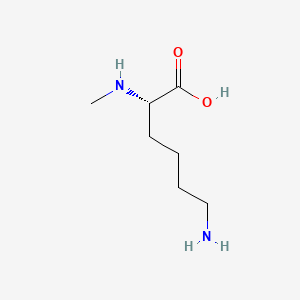
N(2)-methyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2)-Methyl-L-lysine is a derivative of the amino acid lysine, where a methyl group is attached to the nitrogen atom in the side chain. This modification can significantly alter the properties and functions of the amino acid, making it an important subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N(2)-methyl-L-lysine typically involves the methylation of L-lysine. One common method is the reductive methylation process, where L-lysine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an aqueous solution at a controlled pH to ensure the selective methylation of the nitrogen atom.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reductive methylation techniques. The process involves large-scale reactors and continuous monitoring of reaction conditions to optimize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N(2)-Methyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce any oxidized forms back to the original compound.
Substitution: this compound can participate in substitution reactions where the methyl group or other parts of the molecule are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution; reactions are often conducted in polar solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of modified lysine derivatives.
Aplicaciones Científicas De Investigación
N(2)-Methyl-L-lysine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying amino acid modifications.
Biology: The compound is studied for its role in post-translational modifications of proteins, which can affect protein function and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modifying protein interactions and functions.
Industry: this compound is used in the production of specialized peptides and proteins for various industrial applications.
Mecanismo De Acción
The mechanism by which N(2)-methyl-L-lysine exerts its effects involves its incorporation into proteins, where it can influence protein structure and function. The methylation of lysine residues can affect protein-protein interactions, enzyme activity, and the overall stability of proteins. This modification can also play a role in regulating gene expression by influencing the binding of transcription factors and other regulatory proteins to DNA.
Comparación Con Compuestos Similares
N(6)-Methyl-L-lysine: Another methylated derivative of lysine, where the methyl group is attached to the epsilon nitrogen atom.
N(2)-Acetyl-L-lysine: A derivative where an acetyl group is attached to the nitrogen atom in the side chain.
N(2)-Ethyl-L-lysine: A derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: N(2)-Methyl-L-lysine is unique due to its specific methylation at the nitrogen atom in the side chain, which can lead to distinct biochemical properties and interactions compared to other lysine derivatives. This specificity makes it a valuable tool in studying the effects of lysine methylation on protein function and regulation.
Propiedades
IUPAC Name |
(2S)-6-amino-2-(methylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-9-6(7(10)11)4-2-3-5-8/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYPWXRMOFUVGH-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCCCN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


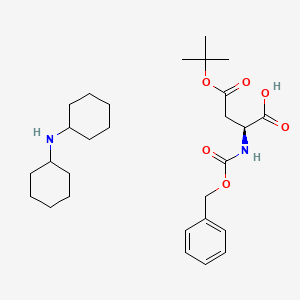
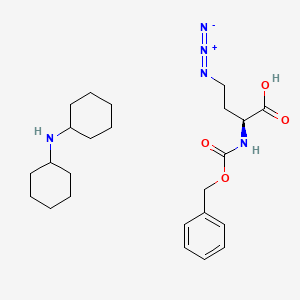

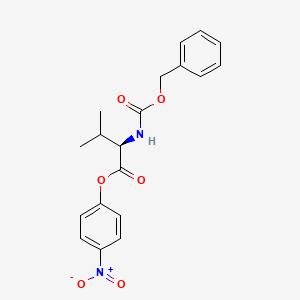
![N-cyclohexylcyclohexanamine;(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612882.png)
